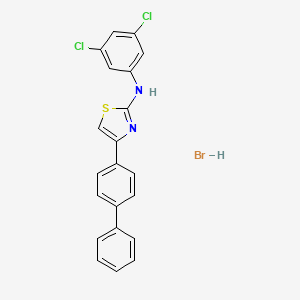

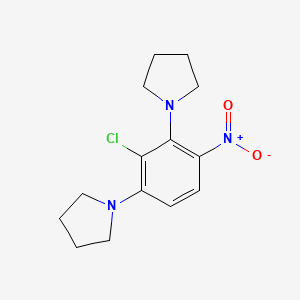

![molecular formula C26H24O8 B5196257 dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate](/img/structure/B5196257.png)

dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate, also known as BPA-DA, is a chemical compound that has been widely used in scientific research. BPA-DA is a derivative of bisphenol A (BPA), which is a common industrial chemical used in the production of polycarbonate plastics and epoxy resins. BPA-DA has been synthesized to overcome the limitations of BPA, which has been found to have adverse health effects.

Mechanism of Action

Dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate acts as a fluorescent probe by binding to proteins and nucleic acids through electrostatic and hydrophobic interactions. The binding of dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate induces a conformational change in the target molecule, which results in a change in the fluorescence of dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate. The mechanism of action of dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate is dependent on the structure and properties of the target molecule.

Biochemical and physiological effects:

dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has been shown to have low toxicity and does not have any significant biochemical or physiological effects. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has been used in cell culture experiments without affecting cell viability or proliferation. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has also been used in animal studies without any observed adverse effects.

Advantages and Limitations for Lab Experiments

Dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has several advantages for lab experiments, including its high sensitivity, selectivity, and ease of use. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate can be used in a wide range of applications, including the detection of proteins, nucleic acids, and ligand-receptor interactions. However, dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has some limitations, including its high cost, limited availability, and potential interference with other fluorescent probes.

Future Directions

There are several future directions for the use of dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate in scientific research. One potential application is the development of biosensors and diagnostic tools for the detection of diseases. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate can be used to detect specific biomolecules in biological samples, which can be used for early disease diagnosis. Another future direction is the use of dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate in the study of protein-protein interactions and protein conformational changes. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate can be used to monitor the interactions between proteins and the changes in their structure, which can provide insights into their function and regulation. Additionally, the use of dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate in the study of cell signaling pathways and drug discovery is an area of potential future research. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate can be used to monitor the activation of signaling pathways and the effects of drugs on these pathways. Overall, dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has great potential for the development of new research tools and applications in the field of life sciences.

Synthesis Methods

Dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate can be synthesized by reacting BPA with acetic anhydride and dimethyl sulfate in the presence of a catalyst. The reaction produces dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate as a white solid with a high yield. The synthesis of dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has been optimized to reduce the production of by-products and increase the purity of the compound.

Scientific Research Applications

Dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has been extensively used in scientific research as a fluorescent probe for the detection of proteins and nucleic acids. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate can bind to proteins and nucleic acids, and its fluorescence can be used to monitor their interactions. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has also been used to study the binding of ligands to receptors and the internalization of nanoparticles by cells. dimethyl 2,2'-[{4-[(4-biphenylyloxy)acetyl]-1,3-phenylene}bis(oxy)]diacetate has shown promise in the development of biosensors and diagnostic tools.

properties

IUPAC Name |

methyl 2-[3-(2-methoxy-2-oxoethoxy)-4-[2-(4-phenylphenoxy)acetyl]phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24O8/c1-30-25(28)16-33-21-12-13-22(24(14-21)34-17-26(29)31-2)23(27)15-32-20-10-8-19(9-11-20)18-6-4-3-5-7-18/h3-14H,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINCHHVNVLTEBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC(=C(C=C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)OCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{3-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5196175.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(5-ethyl-2-furyl)methyl]piperidine](/img/structure/B5196176.png)

![N-cyclopropyl-1-(1-naphthylmethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5196182.png)

![methyl 2-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B5196192.png)

![2-{[2-(2,5-dichloro-3-thienyl)-2-oxoethyl]thio}-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5196220.png)

![potassium 4-[2-(2,3-dihydro-1H-inden-1-ylidene)hydrazino]benzenesulfonate](/img/structure/B5196228.png)

![7-bromo-2-methyl-4-phenylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B5196237.png)

![N-[4-(acetylamino)phenyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5196256.png)

![1-(4-biphenylylcarbonyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B5196275.png)